molecular formula C15H16FN3O3S B6716971 N-[2-[(2-fluoro-6-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide

N-[2-[(2-fluoro-6-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide

Cat. No.: B6716971
M. Wt: 337.4 g/mol
InChI Key: XOBZAICWSXNOFW-UHFFFAOYSA-N
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Description

N-[2-[(2-fluoro-6-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide is a complex organic compound that features a sulfonamide group, a fluorinated aromatic ring, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[2-[(2-fluoro-6-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-11-4-2-6-13(16)14(11)23(21,22)19-9-8-18-15(20)12-5-3-7-17-10-12/h2-7,10,19H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBZAICWSXNOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)NCCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-fluoro-6-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the fluorinated aromatic compound, which undergoes sulfonylation to introduce the sulfonamide group. This intermediate is then reacted with an appropriate pyridine derivative under conditions that facilitate the formation of the carboxamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance efficiency and consistency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-fluoro-6-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-[(2-fluoro-6-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-[(2-fluoro-6-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring may enhance binding affinity through hydrophobic interactions. The pyridine carboxamide moiety can participate in coordination with metal ions or other functional groups, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-fluoro-4-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide
  • N-[2-[(2-chloro-6-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide
  • N-[2-[(2-fluoro-6-methylphenyl)sulfonylamino]ethyl]pyridine-4-carboxamide

Uniqueness

N-[2-[(2-fluoro-6-methylphenyl)sulfonylamino]ethyl]pyridine-3-carboxamide is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be advantageous in various applications.

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